molecular formula C10H19NO5S B189800 (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate CAS No. 142253-57-4

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Cat. No. B189800
M. Wt: 265.33 g/mol
InChI Key: LVYVGVJPTGKRSM-UHFFFAOYSA-N
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Description

“(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is a chemical compound with the CAS Number: 142253-57-4 . Its IUPAC name is tert-butyl 3-{[(methylsulfonyl)oxy]methyl}-1-azetidinecarboxylate . The compound has a molecular weight of 265.33 g/mol .


Molecular Structure Analysis

The compound has a linear formula of C10H19NO5S . The InChI code is 1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 . The canonical SMILES representation is CC©©OC(=O)N1CC(C1)COS(=O)(=O)C .


Chemical Reactions Analysis

The compound is useful as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .


Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid or lump . It should be stored sealed in dry at 2-8°C .

Scientific Research Applications

    Scientific Field: Organic Synthesis

    • Application Summary : “(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is widely used as an intermediate in organic synthesis . It can generate various functional compounds by substitution reaction, condensation reaction, and amination reaction .
    • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reactants and conditions used. One important outcome is the synthesis of various functional compounds .

    Scientific Field: Drug Development

    • Application Summary : This compound is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation as well as chemical conjugates .
    • Results or Outcomes : The use of this compound in PROTAC development can lead to the creation of effective protein degraders. These degraders can be used to selectively degrade disease-causing proteins, providing a potential therapeutic strategy for various diseases .

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The compound is used as a precursor to the synthesis of azaspiro[3.4]octanes . It is also used in the development of PROTACs for targeted protein degradation . The compound’s rigid linker can impact the 3D orientation of the degrader and thus ternary complex formation, which could be an area of future exploration .

properties

IUPAC Name

tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYVGVJPTGKRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620816
Record name tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

CAS RN

142253-57-4
Record name tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142253-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 0.3 g (1.6 mmol) 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester (route 15, step a) in 3 mL DCM at 0° C. were added 0.33 mL (2.4 mmol) triethylamine and 0.19 mL (2.4 mmol) methanesulfonyl chloride. The reaction was allowed to warm to room temperature and stirred for 3 hours. 10 mL DCM was added and the mixture was washed with H2O (3×15 mL). The organic phase was dried over Na2SO4. After filtration and evaporation of the solvent the product was purified by column chromatography (silica, heptane/EtOAc 7:3 to 6:4).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (8.8 g, 47 mmol) in DCM (188 mL) at 0° C., triethylamine (7.8 mL, 56 mmol) was added in one portion. Then, neat methanesulfonyl chloride (4.38 mL, 56 mmol) was added via an additional funnel over 30 minutes. The resulting mixture was stirred at 0° C. for 1.5 h. Upon completion of the reaction, water (100 mL) and sat'd aqueous ammonium chloride (100 mL) were added respectively. The organic phase was separated and washed twice with water, washed with brine, dried over Na2SO4, filtered, and concentrated to afford the crude tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate as a pale yellow oil (12.5 g). This compound was used directly for the next step without further purification.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
4.38 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of (1-Boc-azetidin-3-yl)-methanol (1.06 g, 5.7 mmol), TEA (1.18 mL, 8.52 mmol) in CH2Cl2 at 0° C. was added MeSO2Cl (0.53 mL, 6.82 mmol) via a syringe. The reaction was warmed to RT over 2 h and stirring was continued at RT for 2 h. The white solid formed was removed by filtration and the filtrate was washed with 25 mL of H2O. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford yellow oil.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxymethylazetidine-1-carboxylic acid tert-butyl ester (for preparation see: Askew, B., et al., US 20033225106) (0.3 g, 1.60 mmol) in DCM (3 mL) was added Et3N (1 mL, 7.17 mmol), followed by methanesulfonyl chloride (0.5 mL, 6.46 mmol) and the reaction mixture stirred at room temperature for 1 h. The reaction mixture was concentrated in vacuo, the residue dissolved in DCM and the organic phase washed with saturated sodium bicarbonate (aq.). The organic layer was dried (MgSO4), and concentrated in vacuo to give 3-methanesulfonyloxymethylazetidine-1-carboxylic acid tert-butyl ester (0.36 g, 1.40 mmol, 85%) as an oil which was used in the next step without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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